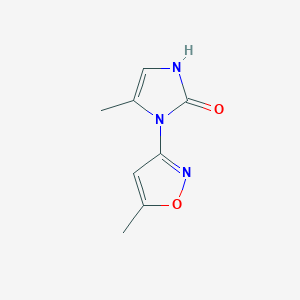

5-methyl-1-(5-methyl-1,2-oxazol-3-yl)-2,3-dihydro-1H-imidazol-2-one

Overview

Description

The compound “2- (5-methyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride” has a similar structure . It has a CAS Number of 1797983-79-9 and a molecular weight of 162.62 .

Molecular Structure Analysis

The compound “2-[(5-methyl-1,2-oxazol-3-yl)methoxy]acetic acid” has a molecular weight of 171.15 . Its IUPAC name is [(5-methyl-3-isoxazolyl)methoxy]acetic acid .

Physical And Chemical Properties Analysis

The compound “[(5-Methyl-1,2-oxazol-3-yl)oxy]acetyl chloride” has a density of 1.3±0.1 g/cm3, a boiling point of 270.2±25.0 °C at 760 mmHg, and a flash point of 117.2±23.2 °C . It has a molar refractivity of 37.7±0.3 cm3 .

Scientific Research Applications

Corrosion Inhibition

5-methyl-1-(5-methyl-1,2-oxazol-3-yl)-2,3-dihydro-1H-imidazol-2-one and its derivatives have been studied for their corrosion inhibition properties. In a study by Ammal, Prajila, and Joseph (2018), various 1,3,4-oxadiazole derivatives, including those structurally related to the compound , demonstrated effective corrosion inhibition for mild steel in sulfuric acid. These inhibitors formed a protective layer on the steel surface, validated through gravimetric, electrochemical, SEM, and computational methods (Ammal, Prajila, & Joseph, 2018).

Angiotensin II Receptor Antagonism

Compounds structurally similar to 5-methyl-1-(5-methyl-1,2-oxazol-3-yl)-2,3-dihydro-1H-imidazol-2-one have been explored for their potential as angiotensin II receptor antagonists. Bovy et al. (1993) investigated a series of derivatives, including 5-[1-[4-[(4,5-disubstituted-1H-imidazol-1-yl)methyl]-substituted]-1H-pyrrol-2-yl]-1H-tetrazoles, demonstrating significant activity as AT1-selective angiotensin II receptor antagonists (Bovy et al., 1993).

Synthesis of Imidazole Derivatives

The synthesis of new imidazole derivatives, including those with β-lactam rings, has been researched, which may include compounds structurally related to 5-methyl-1-(5-methyl-1,2-oxazol-3-yl)-2,3-dihydro-1H-imidazol-2-one. Askar, Ali, and Al-Mouamin (2016) synthesized and characterized various imidazole derivatives using techniques like FT-IR, NMR spectroscopy (Askar, Ali, & Al-Mouamin, 2016).

DNA Interaction Studies

Imidazole derivatives have been studied for their interactions with DNA. Mizuno and Decker (1976) investigated the effects of 5-(3-methyl-1-triazeno)imidazole-4-carboxamide on DNA, revealing insights into its hydrolysis and binding characteristics with DNA constituents (Mizuno & Decker, 1976).

Ruthenium(II) Complexes in Catalysis

Ruthenium(II) complexes involving imidazole and triazole derivatives, similar to the compound , have been synthesized and studied for their efficiency in catalysis. Donthireddy, Illam, and Rit (2020) found these complexes to be highly efficient in C-N bond-forming reactions under solvent-free conditions, indicating potential applications in organic synthesis (Donthireddy, Illam, & Rit, 2020).

Safety And Hazards

properties

IUPAC Name |

4-methyl-3-(5-methyl-1,2-oxazol-3-yl)-1H-imidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c1-5-4-9-8(12)11(5)7-3-6(2)13-10-7/h3-4H,1-2H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAZHJODVVNWBGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)N2C(=CNC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-1-(5-methyl-1,2-oxazol-3-yl)-2,3-dihydro-1H-imidazol-2-one | |

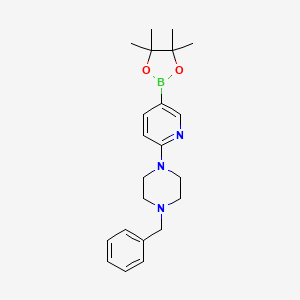

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluoro-2-[2-(trimethylsilyl)ethynyl]pyridine](/img/structure/B1522077.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazine](/img/structure/B1522085.png)

![[2,3'-Bipyridine]-5-carboxylic acid](/img/structure/B1522089.png)